[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
Rabdophyllin H is a natural product found in Isodon macrocalyx with data available.
Brand Name:
Vulcanchem
CAS No.:
102641-82-7
VCID:
VC21347507
InChI:
InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1
SMILES:
CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O
Molecular Formula:
C24H36O9
Molecular Weight:
468.5 g/mol
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
CAS No.: 102641-82-7
Cat. No.: VC21347507
Molecular Formula: C24H36O9
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
![[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate - 102641-82-7](/images/no_structure.jpg)
Description | Rabdophyllin H is a natural product found in Isodon macrocalyx with data available. |
---|---|
CAS No. | 102641-82-7 |
Molecular Formula | C24H36O9 |
Molecular Weight | 468.5 g/mol |
IUPAC Name | [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate |
Standard InChI | InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1 |
Standard InChI Key | QVVHQFHGOUAXTG-NERXGCNGSA-N |
Isomeric SMILES | CC(=O)OC[C@]1([C@@H]2CC[C@H]3[C@]45CCCC([C@H]4[C@@H]([C@]([C@@]3([C@@H]1O)C2O)(OC5)O)OC(=O)C)(C)C)O |
SMILES | CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O |
Canonical SMILES | CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume